N,2,2-trimethyl-3-morpholin-4-yl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propan-1-amine
Description
N,2,2-trimethyl-3-morpholin-4-yl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propan-1-amine is a complex organic compound that features a morpholine ring, a pyrazole ring, and a phenyl group
Properties
IUPAC Name |
N,2,2-trimethyl-3-morpholin-4-yl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-20(2,16-24-9-11-25-12-10-24)15-23(3)14-18-13-21-22-19(18)17-7-5-4-6-8-17/h4-8,13H,9-12,14-16H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEIOCFJXMOUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CN(C)CC2=C(NN=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethyl-3-morpholin-4-yl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propan-1-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the morpholine ring and the phenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,2,2-trimethyl-3-morpholin-4-yl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,2,2-trimethyl-3-morpholin-4-yl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,2,2-trimethyl-3-morpholin-4-yl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,2,2-trimethyl-3-morpholin-4-yl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]propan-1-amine
- N,2,2-trimethyl-3-morpholin-4-yl-N-[(5-phenyl-1H-pyrazol-5-yl)methyl]propan-1-amine
Uniqueness
N,2,2-trimethyl-3-morpholin-4-yl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of both morpholine and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
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